![molecular formula C11H20N2 B2840299 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 1210659-07-6](/img/structure/B2840299.png)

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

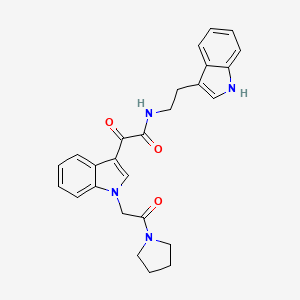

“9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine” is a chemical compound . It is a derivative of 9-azabicyclo[3.3.1]nonan-3-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . This method is cost-effective and simplifies the process .Molecular Structure Analysis

The molecular structure of “9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine” includes a total of 35 bonds. There are 15 non-H bonds, 1 rotatable bond, 1 three-membered ring, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

The title compounds undergo reductive amination in the presence of sodium triacetoxyhydridoborate, leading to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These are then converted into the corresponding dihydrochlorides by treatment with dry hydrogen chloride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.295 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

1. Production Intermediate for Agrochemical Agents or Medicines The compound is used as a production intermediate for agrochemical agents or medicines . A method has been developed to produce an endo-9-azabicyclo [3.3.1]nonan-3-ol derivative at a low cost, which is useful as a production intermediate for these agents .

Aerobic Oxidation of Alcohols

9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . It serves as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .

Synthesis of Amides

The compound can be converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides .

Formation of Schiff Bases

It can be used to form Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde .

Production of Isothiocyanates

The compound can be converted into isothiocyanates by treatment with thiophosgene in the presence of K2CO3 .

6. Synthesis of Methyl Thiocarbamate, Thiourea, and Dihydrotetrazole-5-thione Derivatives 3-Benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily react with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

Reductive Amination

Reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate leads to the formation of 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines .

8. Construction of Indole-fused Azabicyclo [3.3.1]nonane Framework The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . A radical-based strategy has been developed to construct this indole-fused azabicyclo [3.3.1]nonane structural framework .

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 9-Cyclopropyl-9-azabicyclo[33It’s known that this compound can be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine is involved in the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may play a role in metabolic pathways involving alcohol oxidation.

Result of Action

The molecular and cellular effects of 9-Cyclopropyl-9-azabicyclo[33It’s known that it can catalyze the oxidation of alcohols to carbonyl compounds , which could have various downstream effects depending on the specific biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine. For instance, it’s known that some related compounds need to be stored in an inert atmosphere at room temperature

Eigenschaften

IUPAC Name |

9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBBQZVAAHKYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2C3CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)

![5-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2840221.png)

![N-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B2840228.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

![N-(3-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2840234.png)